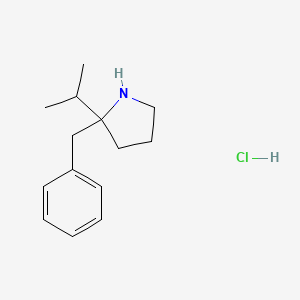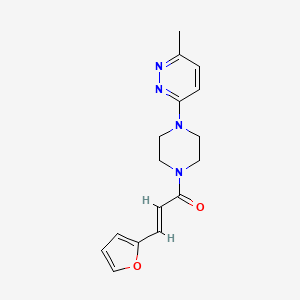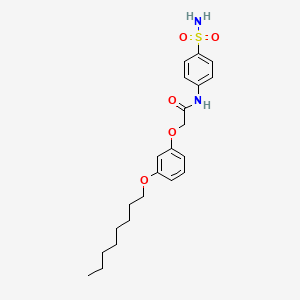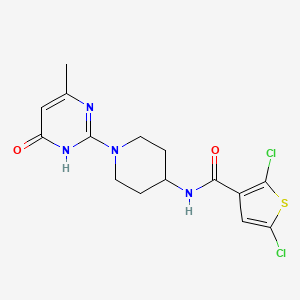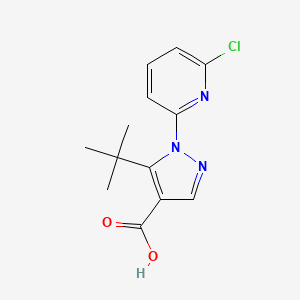
5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C14H16ClN3O2 . It is a high-quality reference standard used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 1S/C14H16ClN3O2/c1-14 (2,3)12-9 (13 (19)20-4)8-16-18 (12)11-7-5-6-10 (15)17-11/h5-8H,1-4H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid” is 293.75 . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A series of amides were synthesized by condensing chlorides of substituted pyrazine-2-carboxylic acids, including 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, with various ring-substituted aminothiazoles or anilines. The structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities were explored. Notably, derivatives of substituted pyrazinecarboxylic acid demonstrated significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, along with potent inhibition of oxygen evolution rate in spinach chloroplasts, indicating potential applications in antimicrobial and herbicidal research (Doležal et al., 2006).
Regioselectivity and Reaction Media Study
The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride was studied, revealing that the reaction medium significantly influences the regioselectivity of the resulting pyrazoles. High regioselectivity for 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles was achieved using NaOH in EtOH, highlighting the importance of reaction conditions in the synthesis of pyrazole derivatives (Martins et al., 2012).
Optical Properties of Novel Derivatives
Novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were synthesized and characterized, with their fluorescence spectral characteristics investigated. The absorption and emission wavelengths were found to be less correlated with substituent groups, providing insights into the design of new materials for optical applications (Ge et al., 2014).
Synthesis of Pyrazole-5-carboxylates
A series of 4-substituted 1H-pyrazole-5-carboxylates was synthesized from unsymmetrical enaminodiketones, demonstrating a regiospecific and efficient method for obtaining pyrazole derivatives. This research contributes to the development of synthetic methodologies in organic chemistry (Rosa et al., 2008).
Facile Synthesis of Ortho-Halo-Substituted Derivatives
An efficient and practical route for the regioselective synthesis of 4-(5-bromo/chloropyrazol-1-yl)-2-aminobutyric acids was described, showcasing the versatility of pyrazole derivatives in the synthesis of bioactive compounds (Heim-Riether, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-tert-butyl-1-(6-chloropyridin-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)11-8(12(18)19)7-15-17(11)10-6-4-5-9(14)16-10/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPPWDVUSJWTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C2=NC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-1-(6-chloropyridin-2-YL)pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

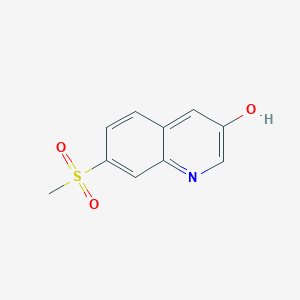
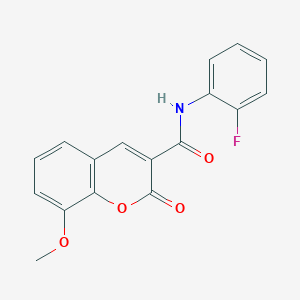
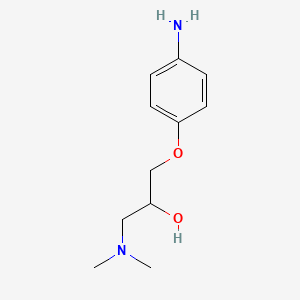
![[2-(Diethylamino)pyrimidin-5-YL]boronic acid](/img/structure/B2797227.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)
![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)
![4,5-dihydro-2H-benzo[g]indazol-2-yl(4-methylphenyl)methanone](/img/structure/B2797231.png)
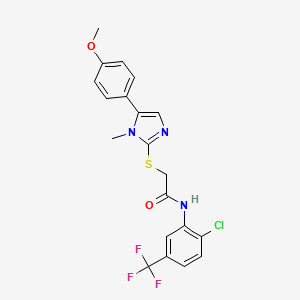
![N-(2,6-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2797234.png)
